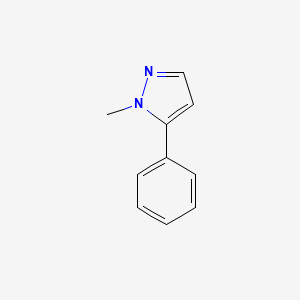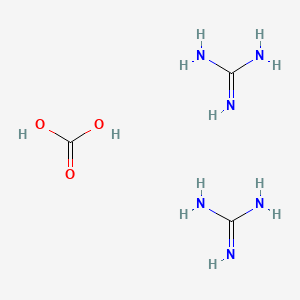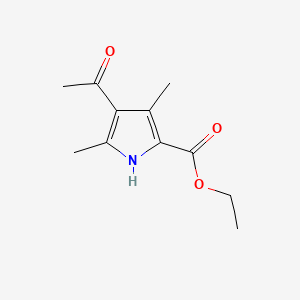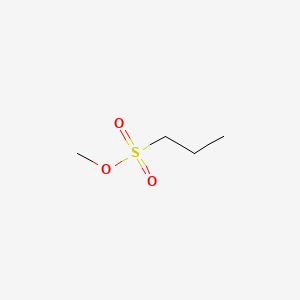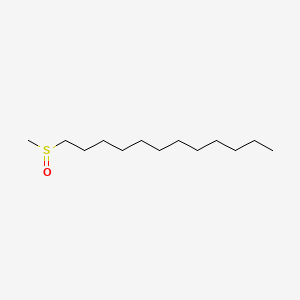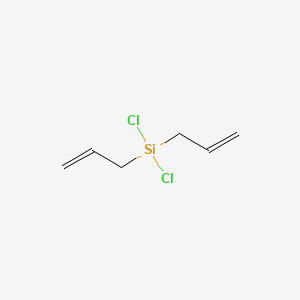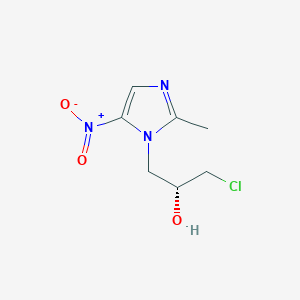
(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol
Overview
Description
(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa
Mechanism of Action
Ornidazole, also known as UNII-F3QC8V74EC, (+)-Tiberal, F3QC8V74EC, ®-Ornidazole, or (2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, is a nitroimidazole derivative with a broad spectrum of activity against anaerobic bacteria and protozoa .
Target of Action
Ornidazole primarily targets anaerobic bacteria and protozoa . These organisms selectively uptake the drug, making them the primary targets of its action .
Mode of Action
Ornidazole works by interfering with the DNA structure of the bacteria and protozoa, preventing them from growing and multiplying . It undergoes a reduction reaction within these organisms, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death . The nitro group in Ornidazole is responsible for its antibacterial property .
Biochemical Pathways
Ornidazole affects the biochemical pathways of the targeted organisms by inhibiting nucleic acid synthesis, which is crucial for their growth and multiplication . In addition, it has been shown to inhibit the activity of two Calvin cycle enzymes, triose-phosphate isomerase (TPI) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), affecting photosynthesis .
Pharmacokinetics
Ornidazole is well absorbed orally and is widely distributed in the body . It is metabolized in the liver by conjugation . The drug is excreted in urine and a small portion is excreted in bile . The pharmacokinetics of ornidazole are unaltered in renal impairment .
Result of Action
The result of Ornidazole’s action is the destruction of the targeted anaerobic bacteria and protozoa, thereby clearing up the infection . It also reduces cell viability and migration ability, inhibits angiogenesis and metastatic abilities in non-small cell lung cancer cells .
Action Environment
Environmental factors can influence the action of Ornidazole. For instance, the pH level can affect the rate of Ornidazole degradation . Additionally, the presence of other substances in the environment, such as other antibiotics or heavy metals, can influence the development and spread of resistance to Ornidazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 2-methyl-5-nitroimidazole with an appropriate chlorohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions or amines under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.
Major Products
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Investigated for its potential as an antibiotic or antiparasitic agent.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its use in treating protozoal infections.
Secnidazole: Used for its antiparasitic and antibacterial effects.
Uniqueness
(R)-1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@H](CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-80-1 | |
| Record name | Ornidazole, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORNIDAZOLE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QC8V74EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


